N-Propionylbenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

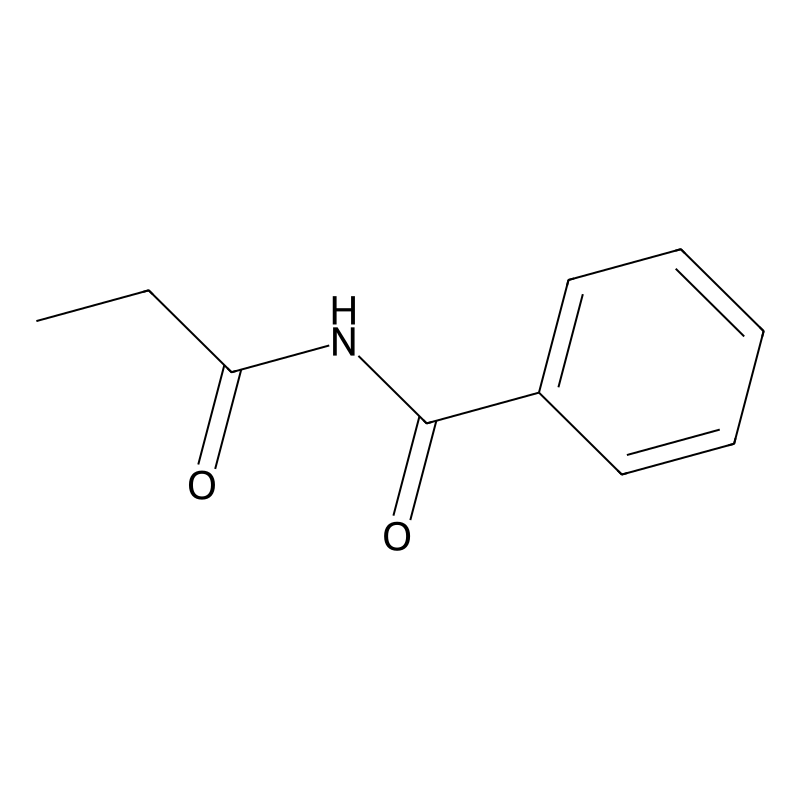

N-Propionylbenzamide is an organic compound with the chemical formula C_10H_11NO. It is classified as an amide, a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). The structure of N-Propionylbenzamide consists of a benzene ring attached to a propionyl group (derived from propanoic acid) and an amide linkage. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.

- Hydrolysis: In the presence of water and an acid or base catalyst, N-Propionylbenzamide can hydrolyze to yield propanoic acid and benzamide.

- Transamidation: This reaction involves the exchange of the amide's nitrogen substituent with another amine, leading to the formation of new amides.

- Acylation Reactions: N-Propionylbenzamide can react with various nucleophiles, such as alcohols or amines, to form esters or new amides, respectively.

These reactions are influenced by factors such as temperature, solvent, and the presence of catalysts .

N-Propionylbenzamide can be synthesized through several methods:

- Direct Acylation: The most straightforward method involves reacting benzamide with propanoic anhydride or propanoyl chloride in the presence of a base such as pyridine. This reaction leads to the formation of N-Propionylbenzamide.

- Condensation Reactions: Another method involves the condensation of benzoyl chloride with propanamine under basic conditions, yielding N-Propionylbenzamide as a product.

- Alternative Synthesis Routes: Other synthetic pathways may involve more complex multistep reactions that introduce various functional groups before forming the final amide product .

N-Propionylbenzamide has potential applications in several domains:

- Pharmaceuticals: Its structural characteristics may allow it to function as an intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.

- Chemical Synthesis: This compound can serve as a building block for synthesizing more complex organic molecules.

- Research: It may be used in biochemical studies to understand amide interactions and reactivity.

Interaction studies involving N-Propionylbenzamide focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its potential role in biological systems and its interactions with enzymes or receptors. Understanding these interactions is crucial for assessing its pharmacological properties and safety profile.

N-Propionylbenzamide shares structural similarities with other acylated benzamides. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Acetylbenzamide | C_9H_9NO | Acetyl group; commonly used in biochemical studies |

| N-Butyrylbenzamide | C_11H_13NO | Butyryl group; larger acyl chain may enhance lipophilicity |

| N-Methylbenzamide | C_9H_11NO | Methyl substitution; alters electronic properties |

Uniqueness of N-Propionylbenzamide

N-Propionylbenzamide is unique due to its specific propanoyl group, which can influence its solubility and reactivity compared to other acylated benzamides. This specificity may lead to distinct biological activities and applications in drug development that are not observed in similar compounds.